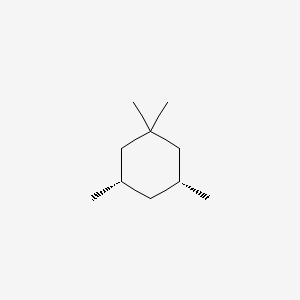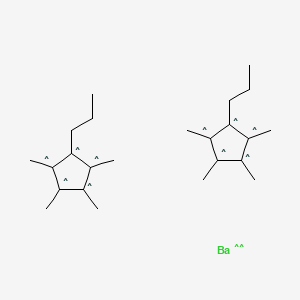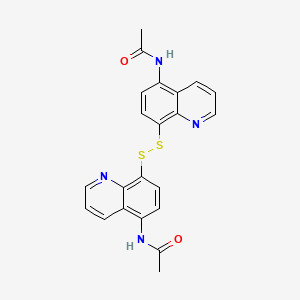
N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide is a complex organic compound that features a quinoline backbone with acetylamino and dithioquinoline substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide typically involves multiple steps, starting from commercially available quinoline derivatives. The key steps include:
Dithioquinoline Formation: The dithioquinoline moiety is introduced through a reaction with a suitable sulfur donor, such as thiourea, under controlled conditions.
Coupling Reaction: The final step involves coupling the acetylamino-quinoline and dithioquinoline intermediates using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The dithioquinoline moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an anticancer agent, given the bioactivity of quinoline derivatives.
Wirkmechanismus
The mechanism of action of N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, which could explain its potential anticancer activity. Additionally, the dithioquinoline group may interact with thiol-containing proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Acetylamino-8-quinolinyl)acetamide: Lacks the dithioquinoline moiety.
N-(8-Quinolinyl)dithioacetamide: Lacks the acetylamino group.
N-(8-Quinolinyl)acetamide: Lacks both the dithioquinoline and acetylamino groups.
Uniqueness
N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide is unique due to the presence of both the acetylamino and dithioquinoline groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5429-79-8 |
|---|---|
Molekularformel |
C22H18N4O2S2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
N-[8-[(5-acetamidoquinolin-8-yl)disulfanyl]quinolin-5-yl]acetamide |
InChI |
InChI=1S/C22H18N4O2S2/c1-13(27)25-17-7-9-19(21-15(17)5-3-11-23-21)29-30-20-10-8-18(26-14(2)28)16-6-4-12-24-22(16)20/h3-12H,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
LYGZMDVWKAIUNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CC=NC2=C(C=C1)SSC3=C4C(=C(C=C3)NC(=O)C)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
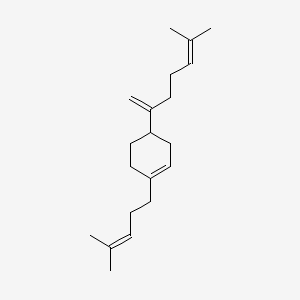


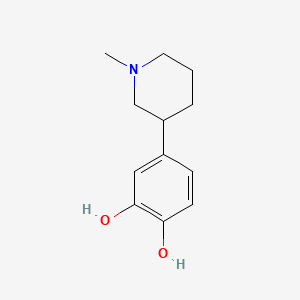
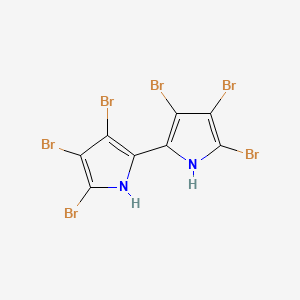
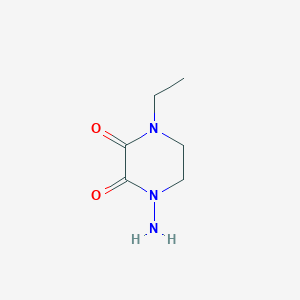
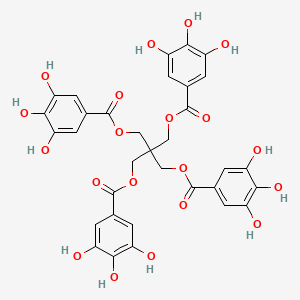
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)


